

Spectroscopic Profile of 3-Iodothiophene: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodothiophene

Cat. No.: B1329286

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This guide provides a comprehensive overview of the spectroscopic data for **3-iodothiophene**, a key intermediate in the synthesis of various organic materials and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition, tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **3-iodothiophene**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

^1H NMR Data

The ^1H NMR spectrum of **3-iodothiophene** exhibits three distinct signals corresponding to the three protons on the thiophene ring.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H2	7.55	Doublet of doublets	$J(\text{H2,H5}) = 2.9$, $J(\text{H2,H4}) = 1.3$
H5	7.23	Doublet of doublets	$J(\text{H5,H2}) = 2.9$, $J(\text{H5,H4}) = 5.1$
H4	7.08	Doublet of doublets	$J(\text{H4,H5}) = 5.1$, $J(\text{H4,H2}) = 1.3$

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum of **3-iodothiophene** shows four signals, one for each of the four carbon atoms in the molecule.

Carbon	Chemical Shift (δ) ppm
C2	130.4
C5	127.8
C4	126.2
C3	91.5

Note: The carbon attached to the iodine (C3) is significantly shielded, resulting in an upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-iodothiophene** into a clean, dry NMR tube.
- Add approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆).

- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

- Instrument: A 500 MHz NMR spectrometer is typically used for high-resolution spectra.
- ^1H NMR:
 - A standard pulse program is used to acquire the spectrum.
 - The spectral width is set to cover the aromatic region (approximately 0-10 ppm).
 - A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR:
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
 - The spectral width is set to cover the expected range for aromatic carbons (approximately 0-150 ppm).
 - A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of **3-iodothiophene** shows characteristic absorption bands for the C-H and C-S bonds of the thiophene ring.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3100	C-H stretching (aromatic)	Medium
1500-1400	C=C stretching (aromatic ring)	Medium-Strong
~1200	C-H in-plane bending	Medium
~830	C-H out-of-plane bending	Strong
~700	C-S stretching	Medium

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of liquid **3-iodothiophene** onto the surface of a polished salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Procedure:
 - Acquire a background spectrum of the clean, empty salt plates.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **3-iodothiophene** shows the molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
210	100	$[M]^+$ (Molecular Ion)[1]
127	Moderate	$[I]^+$
83	High	$[C_4H_3S]^+$ (Thienyl cation)
39	High	$[C_3H_3]^+$

Experimental Protocol for Mass Spectrometry

Ionization Method:

- Electron Ionization (EI): This is a standard hard ionization technique suitable for relatively small and volatile organic molecules like **3-iodothiophene**. [2]

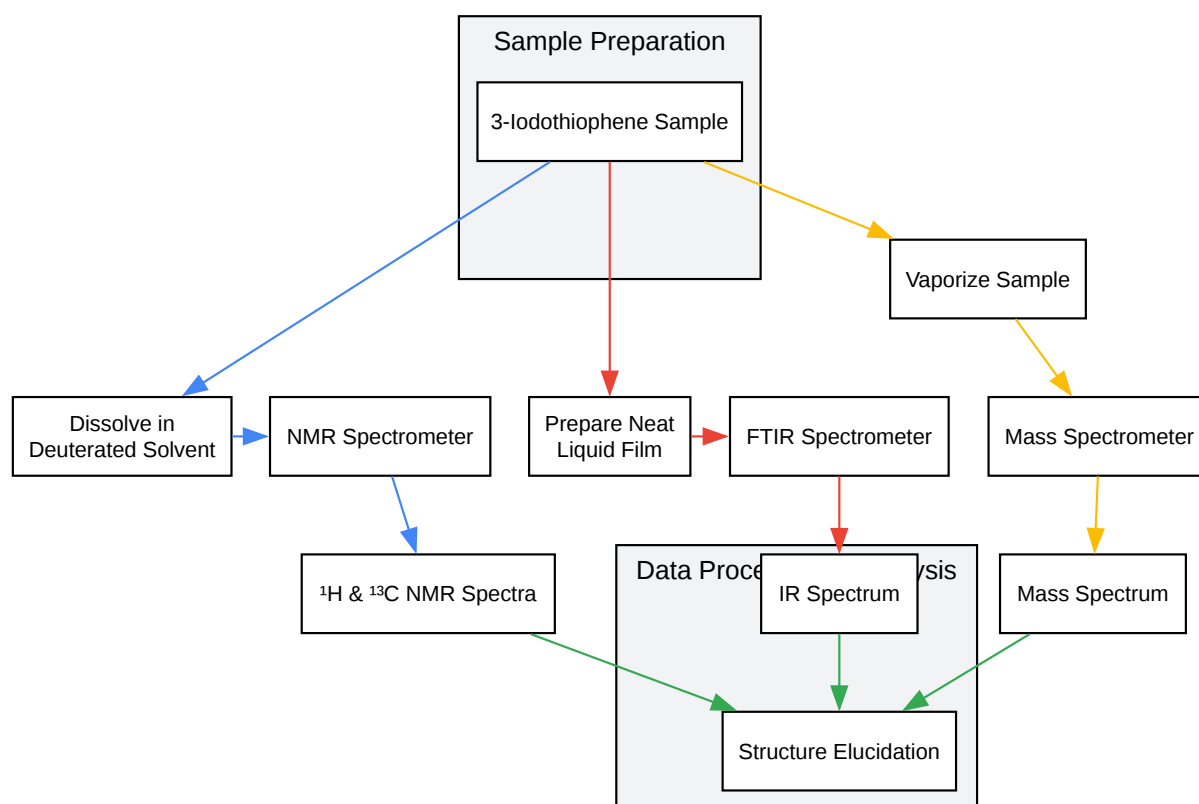
Data Acquisition:

- Instrument: A mass spectrometer equipped with an EI source, such as a magnetic sector or quadrupole analyzer.
- Procedure:
 - Introduce a small amount of the sample into the instrument, where it is vaporized.
 - Bombard the gaseous sample with a beam of high-energy electrons (typically 70 eV). [2]
This causes the molecules to ionize and fragment.
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

- A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-iodothiophene**.



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Caption: Workflow for Spectroscopic Analysis.

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References

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- 2. fiveable.me [fiveable.me]
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